molecular formula C14H15NO B7780399 1-(4-Methylpyridin-2-yl)-1-phenylethan-1-ol

1-(4-Methylpyridin-2-yl)-1-phenylethan-1-ol

Cat. No.: B7780399
M. Wt: 213.27 g/mol
InChI Key: HRPTXZBMBLGKJS-UHFFFAOYSA-N
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Description

1-(4-Methylpyridin-2-yl)-1-phenylethan-1-ol is an organic compound that features a pyridine ring substituted with a methyl group at the 4-position and a phenylethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylpyridin-2-yl)-1-phenylethan-1-ol typically involves the reaction of 4-methyl-2-pyridyl ketone with phenylmagnesium bromide (Grignard reagent) followed by hydrolysis. The reaction conditions generally include:

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Temperature: Room temperature to reflux

    Reagents: Phenylmagnesium bromide, 4-methyl-2-pyridyl ketone, water for hydrolysis

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for better control and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylpyridin-2-yl)-1-phenylethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, PCC in dichloromethane

    Reduction: LiAlH4 in anhydrous ether

    Substitution: SOCl2 in dichloromethane

Major Products

    Oxidation: 1-(4-Methylpyridin-2-yl)-1-phenylethanone

    Reduction: 1-(4-Methylpyridin-2-yl)-1-phenylethane

    Substitution: 1-(4-Methylpyridin-2-yl)-1-phenylethyl chloride

Scientific Research Applications

1-(4-Methylpyridin-2-yl)-1-phenylethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Methylpyridin-2-yl)-1-phenylethan-1-ol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor function, and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylpyridin-2-yl)ethanol
  • 1-(4-Methylpyridin-2-yl)-2-phenylethanol
  • 1-(4-Methylpyridin-2-yl)-1-phenylethanone

Uniqueness

1-(4-Methylpyridin-2-yl)-1-phenylethan-1-ol is unique due to the presence of both a pyridine ring and a phenylethanol moiety, which confer distinct chemical and physical properties

Properties

IUPAC Name

1-(4-methylpyridin-2-yl)-1-phenylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-11-8-9-15-13(10-11)14(2,16)12-6-4-3-5-7-12/h3-10,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPTXZBMBLGKJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(C)(C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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